N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzodioxin moiety and a fluorinated pyrimidine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized by the reaction of catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.
Introduction of the Fluorinated Pyrimidine Ring: The fluorinated pyrimidine ring is introduced by reacting 5-fluorouracil with methylamine under basic conditions to form 5-fluoro-N-methylpyrimidin-4-amine.
Coupling Reaction: The final step involves the coupling of the benzodioxin moiety with the fluorinated pyrimidine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA synthesis and repair, leading to inhibition of cell proliferation.
Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-bromobenzenesulfonamide
- N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-acetamidobenzenesulfonamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine is unique due to the presence of both a benzodioxin moiety and a fluorinated pyrimidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H14FN3O2 |
---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14FN3O2/c1-18(14-11(15)7-16-9-17-14)8-10-2-3-12-13(6-10)20-5-4-19-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
QEFXUNICWDTNAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC=C3F |
Origin of Product |
United States |
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